molecular formula C14H12N2O4S2 B2937532 N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 683237-78-7

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No. B2937532
CAS RN: 683237-78-7
M. Wt: 336.38
InChI Key: QFLDEBMAZYZWJT-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a chemical compound. The name suggests that it contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring and a furan ring. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole and furan rings in this compound would likely contribute to its aromaticity and potentially its reactivity .

Scientific Research Applications

Sulfonamides: A Patent Review (2008 – 2012)

Sulfonamides, characterized by the sulfonamide group, are crucial in various drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents highlight their application as selective antiglaucoma drugs, antitumor agents, and antidandruff agents, showcasing their broad therapeutic potential (Carta, Scozzafava, & Supuran, 2012).

Diuretics with Carbonic Anhydrase Inhibitory Action

This review emphasizes diuretics containing sulfonamide groups that inhibit carbonic anhydrase, demonstrating their utility beyond fluid reduction, such as in managing cardiovascular diseases and obesity (Carta & Supuran, 2013).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazoles, including derivatives with a structure similar to the compound , have been investigated for their diverse pharmacological activities. These activities range from antimicrobial and antidiabetic effects to potential antitumor applications, underscoring their significance in developing new therapeutic agents (Bhat & Belagali, 2020).

Drug Delivery and Nanoformulations for the Cardiovascular System

Benzothiazole derivatives, among others, are being explored for their potential in nanoformulations and drug delivery systems, particularly targeting the cardiovascular system. This research direction points to their role in advancing treatments for a variety of heart-related conditions (Geldenhuys, Khayat, Yun, & Nayeem, 2017).

Mechanism of Action

Mode of Action

It is known that many benzo[d]thiazol compounds exhibit various biological activities, including antibacterial and anticancer properties. These activities often involve interactions with cellular targets that lead to changes in cellular processes.

Biochemical Pathways

Some related compounds have been shown to affect the production of extracellular polysaccharide in certain bacterial species

Result of Action

Related compounds have been shown to exhibit antibacterial and anticancer activities, suggesting that this compound may have similar effects

Future Directions

The study of benzothiazole derivatives is a promising area of research, given their wide range of biological activities . Future research could explore the synthesis, characterization, and biological activity of this and similar compounds .

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-16-10-6-5-9(22(2,18)19)8-12(10)21-14(16)15-13(17)11-4-3-7-20-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLDEBMAZYZWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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